Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of sulfonyl piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring is synthesized by reacting a suitable hydrazine derivative with an appropriate diketone under reflux conditions.
Attachment of the Phenyl Group: The pyridazinone intermediate is then reacted with a benzyl halide to introduce the phenyl group.
Sulfonylation: The phenyl-substituted pyridazinone is sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The sulfonylated intermediate is then reacted with a piperidine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory and neurodegenerative pathways.
Modulating Receptor Activity: Interacting with receptors on the cell surface to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation and cell survival.
Comparison with Similar Compounds
Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a different core ring system.
Imidazole Derivatives: Share some pharmacological properties but differ in their chemical structure and specific biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H25N3O5S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 1-[4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-28-20(25)16-8-10-23(11-9-16)29(26,27)18-6-4-15(5-7-18)13-17-12-14(2)21-22-19(17)24/h4-7,12,16H,3,8-11,13H2,1-2H3,(H,22,24) |
InChI Key |
ZUUWRIRZKJTGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C |
Origin of Product |
United States |
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